Knockdown Guarantee Scope: All Three Duplexes vs. Two-of-Three Industry Benchmark
MedChemExpress guarantees that all three siRNA duplexes in Set A will individually silence target ASPDH mRNA by ≥70 % when transfected at ≥5 nM and assessed 48 h post‑transfection by qPCR, provided the positive control demonstrates >80 % knockdown . In contrast, OriGene warrants only two of its three 27‑mer Dicer‑substrate duplexes to achieve ≥70 % knockdown, and only at the higher transfection concentration of 10 nM, with a stricter requirement of >90 % transfection efficiency and HPRT control knockdown of 90 % [1]. The MCE guarantee therefore provides one additional validated duplex and functions at half the siRNA concentration required by the OriGene kit.
| Evidence Dimension | Number of duplexes warranted to reach ≥70 % target mRNA knockdown and the minimal validated siRNA concentration |
|---|---|
| Target Compound Data | 3 of 3 duplexes (100 %) warranted at ≥5 nM siRNA |
| Comparator Or Baseline | OriGene SR318689: 2 of 3 duplexes (≈67 %) warranted at 10 nM siRNA |
| Quantified Difference | MCE warrants 1 additional duplex (33 % more) and validates knockdown at a 2‑fold lower siRNA concentration |
| Conditions | qRT‑PCR, 48 h post‑transfection; positive control must show >80 % (MCE) or 90 % (OriGene) knockdown |
Why This Matters
Procurement of the MCE set reduces the risk of receiving an under‑performing duplex and lowers per‑experiment siRNA consumption, directly decreasing cost per validated gene‑silencing data point.
- [1] OriGene. ASPDH Human siRNA Oligo Duplex (Locus ID 554235) – SR318689. Product Datasheet. https://www.origene.com/catalog/rnai/sirna-oligo-duplexes/sr318689-aspdh-human-sirna-oligo-duplex-locus-id-554235 View Source
